molecular formula C7H10O2 B155173 2-Acetylcyclopentanone CAS No. 1670-46-8

2-Acetylcyclopentanone

Cat. No. B155173
CAS RN: 1670-46-8
M. Wt: 126.15 g/mol
InChI Key: OSWDNIFICGLKEE-UHFFFAOYSA-N
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Description

2-Acetylcyclopentanone (ACPE) is a β-dicarbonyl compound that exhibits keto-enol tautomerism, where the enol tautomers are stabilized by a cyclic intramolecular hydrogen bond . It is a versatile intermediate in organic synthesis and has been studied for its chemical behavior in various reactions.

Synthesis Analysis

ACPE can be synthesized through reactions involving triphenylphosphine and dialkyl acetylenedicarboxylates, leading to the formation of dialkyl 2-(1-acetyl-2-oxocyclopentyl)-3-(1,1,1-triphenyl-λ5-phosphanylidene)succinates. These compounds can further undergo intramolecular Wittig reactions to produce spirocyclobutene derivatives .

Molecular Structure Analysis

The molecular structure of ACPE and its derivatives has been extensively studied using various spectroscopic methods. For instance, the IR spectroscopy of deuterated ACPE analogs has helped in understanding the tautomeric forms and their equilibrium constants in different solvents . The cyclopentane ring in related compounds is known to adopt a twist conformation, which is important for subsequent chemical reactions .

Chemical Reactions Analysis

ACPE undergoes various chemical reactions, including nitrosation, which has been found to follow an unusual reaction mechanism involving the formation of a chelate-nitrosyl complex . The reaction of ACPE with benzohydrazide leads to the formation of 1-benzoylcyclopentapyrazole derivatives, with the reaction's chemoselectivity and conformational aspects studied through NMR spectroscopy and computational methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of ACPE are influenced by its tautomeric forms. The keto-enol equilibrium and the acidity constants of both the enol and ketone forms have been determined, providing insights into the compound's behavior in different pH conditions . The vibrational population transfer dynamics between the carbonyl modes of ACPE have been investigated using 2D IR spectroscopy, revealing the rates of interconversion between these modes .

ACPE also undergoes oxidation reactions with atmospheric oxygen, leading to a variety of products, including hydroxylated and acyloxycyclopentanones, which are important for understanding the α-hydroxylation of β-dicarbonyl compounds . The cytotoxic activity of ACPE derivatives has been explored, with some compounds showing potential antitumor properties .

Scientific Research Applications

Cytoprotective Applications in Liver Injury

2-Acetylcyclopentanone (2-ACP) has demonstrated cytoprotective properties in warm ischemia-reperfusion injury (IRI) of rat liver. This enolate-forming 1,3-dicarbonyl compound helps in mitigating oxidative stress, a key factor in IRI pathophysiology. Administered prior to reperfusion, 2-ACP effectively normalizes liver histologic and biochemical parameters altered by IRI (Kosharskyy et al., 2015).

Protective Properties in Acetaminophen Hepatotoxicity

In a mouse model, 2-ACP has shown protective abilities against acetaminophen (APAP) hepatotoxicity. It significantly reduces lethality and normalizes parameters associated with hepatocyte oxidative stress when administered before or shortly after APAP overdose (Zhang et al., 2013).

Electrochemical Synthesis Applications

2-ACP is used in the electrochemical synthesis of new catechol derivatives. It acts as a nucleophile in the electrochemical oxidation of catechols, forming novel catechol derivatives via Michael addition reactions. This process is significant for environmentally friendly synthesis methods (Nematollahi et al., 2006).

Keto–Enol/Enolate Equilibria in Chemical Reactions

The keto–enol equilibrium of 2-ACP in water has been studied, especially in relation to its interaction with surfactants. This research provides insights into the acidity equilibrium constants of 2-ACP, which is valuable for understanding its reaction mechanisms (Iglesias, 2002).

Pharmaceutical Synthesis

2-ACP reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to produce specific compounds which are useful in pharmaceutical synthesis. These compounds can undergo intra-molecular Wittig reactions to produce diastereomeric phosphorus ylides, useful in the development of new drugs (Asghari et al., 2008).

Study of Tautomerism

Infrared (IR) spectroscopy studies show that 2-ACP exists in various tautomeric forms in aprotic organic solvents. This research is crucial for understanding the tautomeric equilibrium and the influence of solvent polarity on 2-ACP (Glazunov et al., 2011).

Vibrational Population Transfer Dynamics

Studies using 2D IR spectroscopy have investigated the vibrational population transfer dynamics in 2-ACP. This research is significant for understanding the behavior of β-dicarbonyl compounds under keto-enol isomerization, which is crucial in various chemical processes (Park & Ji, 2011).

Safety And Hazards

2-Acetylcyclopentanone is classified as a combustible liquid . It has a flash point of 72 °C . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

2-acetylcyclopentan-1-one
Source PubChem
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InChI

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWDNIFICGLKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862730
Record name Cyclopentanone, 2-acetyl-
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Acetylcyclopentanone

CAS RN

1670-46-8
Record name 2-Acetylcyclopentanone
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Record name Cyclopentanone, 2-acetyl-
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Record name 2-Acetylcyclopentanone
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Record name Cyclopentanone, 2-acetyl-
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Record name Cyclopentanone, 2-acetyl-
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Record name 2-acetylcyclopentan-1-one
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Synthesis routes and methods

Procedure details

A Knorr cyclization between ethyl a--aminoacetoacetate (prepared in situ) and a 3-alkyl-2,4-pentandione was selected for the preparation of ethyl alkylpyrrole-2 carboxylate derivatives 4b-f, i. Ethyl 3,5-dimethyl-4-tertbutylpyrrole-2-carboxylate 4g was prepared from ethyl 3,5-dimethylpyrrole-2-carboxylate 4a in an alkylation with tert-butyl acetate. In a modification of a Knoevenagel condensation of ethyl N-(3-oxo-1-alkenyl)aminoacetates to ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j was obtained by a base catalyzed cyclization of an unisolated enamine 13 (Table IV), in turn obtained from a condensation between glycine ethyl ester and α-acetylcyclopentanone.
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enamine
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[Compound]
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3-alkyl-2,4-pentandione
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ethyl alkylpyrrole-2 carboxylate
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4b-f
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ethyl N-(3-oxo-1-alkenyl)aminoacetates
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[Compound]
Name
ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
VV Dotsenko, SG Krivokolysko, VV Polovinko… - Chemistry of …, 2012 - Springer
… While continuing work in the area of the 3-cyanopyridine-2(1H)-thiones chemistry we paid attention to the reaction of 2-acetylcyclopentanone (1) and 2-acetylcyclohexanone (2) with …
Number of citations: 55 link.springer.com
VL Novikov, OP Shestak - Russian Chemical Bulletin, 2013 - Springer
… Unlike acetylacetone, 2-acetylcyclopentanone reacted with H 2 O 2 in aqueous phase or in … was observed upon reflux of a solution of 2-acetylcyclopentanone and H 2 O 2 in AcOH. …
Number of citations: 19 link.springer.com
S Park, M Ji - ChemPhysChem, 2011 - Wiley Online Library
2‐Acetylcyclopentanone (2‐ACP), which is a β‐dicarbonyl compound, undergoes keto–enol isomerization, and its enol tautomers are stabilized by a cyclic intramolecular hydrogen …
E Iglesias - New Journal of Chemistry, 2002 - pubs.rsc.org
The keto–enol equilibrium of 2-acetylcyclopentanone (ACPE) was studied in water by analysing the effect that aqueous micellar solutions produce in the UV absorption spectrum of this …
Number of citations: 28 pubs.rsc.org
L Zhang, T Gavin, BC Geohagen, Q Liu… - … of Pharmacology and …, 2013 - ASPET
Our previous research showed that enolates formed from 1,3-dicarbonyl compounds, such as 2-acetylcyclopentanone (2-ACP), could provide protection in cell culture models from …
Number of citations: 26 jpet.aspetjournals.org
B Kosharskyy, A Vydyanathan, L Zhang… - … of Pharmacology and …, 2015 - ASPET
We have previously shown that 2-acetylcyclopentanone (2-ACP), an enolate-forming 1,3-dicarbonyl compound, provides protection in cell culture and animal models of oxidative stress. …
Number of citations: 13 jpet.aspetjournals.org
VP Glazunov, DV Berdyshev, VL Novikov - Russian Chemical Bulletin, 2012 - Springer
… and inversion of the five membered ring in the gas phase and in acetonitrile were constructed by the B3LYP/6 31G(d) method for the diketo form of the 2 acetylcyclopentanone (2 ACPN) …
Number of citations: 1 link.springer.com
CA Blanco, C Arroyo - Journal of Physical Organic Chemistry, 2000 - Wiley Online Library
… ABSTRACT: The kinetic parameters of the 1:1 chelate complex of 2-acetylcyclopentanone … of oxovanadium(IV) ion and of 2-acetylcyclopentanone below pH 2 can be formulated as 1:1 …
Number of citations: 8 onlinelibrary.wiley.com
VL Novikov, OP Shestak - Russian Chemical Bulletin, 2012 - Springer
… The purpose of this work is the detailed study of the oxidative transformations of 2 acetylcyclopentanone (1) with air oxygen under different conditions of thermolysis and photolysis. …
Number of citations: 8 link.springer.com
D Nematollahi, M Alimoradi… - Journal of physical …, 2007 - Wiley Online Library
The reaction of electrochemically generated o‐benzoquinones (2a‐f) as Michael acceptors with 2‐acetylcyclohexanone (ACH) and 2‐acetylcyclopentanone (ACP), as nucleophiles has …
Number of citations: 20 onlinelibrary.wiley.com

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